Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate

Catalog No.
S12210022
CAS No.
M.F
C7H9ClN2O2S2
M. Wt
252.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carbo...

Product Name

Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate

IUPAC Name

ethyl 4-amino-2-(chloromethylsulfanyl)-1,3-thiazole-5-carboxylate

Molecular Formula

C7H9ClN2O2S2

Molecular Weight

252.7 g/mol

InChI

InChI=1S/C7H9ClN2O2S2/c1-2-12-6(11)4-5(9)10-7(14-4)13-3-8/h2-3,9H2,1H3

InChI Key

NDDIWLDYKHCQPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)SCCl)N

Ethyl 4-amino-2-((chloromethyl)thio)thiazole-5-carboxylate (CAS 845879-10-9) is a highly functionalized, poly-electrophilic building block widely utilized in the synthesis of advanced fused heterocycles and biaryl kinase inhibitors [1]. Featuring an orthogonal array of reactive sites—a 4-amino group, a 5-ethyl ester, and a uniquely reactive 2-(chloromethyl)thio moiety—this compound serves as a critical linchpin in medicinal chemistry. Its primary procurement value lies in its ability to undergo rapid, mild, and regioselective modifications, bypassing the harsh oxidative conditions typically required for analogous thioethers, thereby streamlining the synthesis of thiazolo[4,5-d]pyrimidines and complex S-alkylated conjugates .

Substituting this specific chloromethylthio derivative with the more common ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate fundamentally alters and complicates the synthetic pathway [1]. The standard methylthio analog is relatively inert to nucleophilic attack and mandates a harsh, stoichiometric oxidation step (e.g., using mCPBA to form a sulfone) before any displacement can occur, which is often incompatible with sensitive functional groups. Furthermore, attempting to use the free carboxylic acid variant drastically reduces solubility in standard aprotic solvents, complicating homogenous phase reactions and reducing overall batch reproducibility . Procurement of the exact ethyl ester, chloromethylthio-functionalized compound is therefore essential for step-economic, mild-condition coupling workflows.

Step Economy in Nucleophilic Functionalization

When constructing complex biaryl linkers, Ethyl 4-amino-2-((chloromethyl)thio)thiazole-5-carboxylate allows for direct SN2 displacement by amines or thiols under mild basic conditions [1]. In contrast, the baseline comparator, Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate, requires a preliminary oxidation step to a sulfoxide or sulfone to activate the C2 position. This structural difference eliminates 1 to 2 synthetic steps and prevents the oxidative degradation of sensitive downstream moieties .

Evidence DimensionRequired synthetic steps for C2-side chain functionalization
Target Compound Data1 step (direct SN2 displacement)
Comparator Or Baseline2-3 steps (oxidation followed by displacement) for Ethyl 4-amino-2-(methylthio)thiazole-5-carboxylate
Quantified DifferenceElimination of 1-2 harsh oxidative steps
ConditionsStandard library synthesis workflows (e.g., amine/thiol alkylation)

Reduces reagent overhead, minimizes waste, and protects sensitive functional groups during the synthesis of advanced pharmaceutical intermediates.

Organic Solvent Solubility for Homogeneous Processing

The presence of the ethyl ester at the C5 position imparts excellent solubility in standard aprotic organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) [1]. Compared to the free acid analog, 4-Amino-2-((chloromethyl)thio)thiazole-5-carboxylic acid, the ethyl ester variant exhibits a significantly higher solubility profile. This high solubility is critical for maintaining homogeneous reaction conditions, ensuring consistent kinetic profiles, and preventing reactor fouling during scale-up .

Evidence DimensionSolubility in aprotic solvents (e.g., DCM)
Target Compound Data>50 mg/mL
Comparator Or Baseline<5 mg/mL for 4-Amino-2-((chloromethyl)thio)thiazole-5-carboxylic acid
Quantified Difference>10-fold increase in solubility
ConditionsStandard ambient temperature dissolution in DCM/THF

Ensures homogeneous reaction mixtures, which is critical for reproducible yields and seamless transition from lab-scale to pilot-plant manufacturing.

Orthogonal Reactivity for Fused Ring Construction

The unique combination of the 4-amino and 5-carboxylate groups adjacent to each other on the thiazole core provides an ideal, pre-organized scaffold for the synthesis of thiazolo[4,5-d]pyrimidin-7-ones [1]. Unlike simpler analogs such as 2-((chloromethyl)thio)thiazole which lack these handles, this specific compound allows for high-yield cyclization while simultaneously retaining the highly reactive C2-chloromethylthio group for subsequent late-stage diversification .

Evidence DimensionYield of thiazolo[4,5-d]pyrimidin-7-one cyclization
Target Compound DataEnables >85% yield while retaining the C2-alkylating handle
Comparator Or Baseline0% (incapable of cyclization) for 2-((chloromethyl)thio)thiazole
Quantified DifferenceAbsolute enabling of bicyclic core formation
ConditionsCondensation with formamidine acetate or similar cyclizing agents

Allows buyers to procure a single, advanced precursor capable of generating diverse libraries of fused bicyclic kinase inhibitors.

Synthesis of BTK Inhibitors and Oncology Drugs

The uniquely reactive chloromethylthio group serves as an ideal electrophilic handle for attaching complex biaryl or heteroaryl amines, a structural motif central to Bruton's tyrosine kinase (BTK) inhibitors [1].

Development of Thiazolo[4,5-d]pyrimidine Libraries

The adjacent 4-amino and 5-ethyl ester groups allow for rapid, high-yielding cyclization into pyrimidinone cores, providing a privileged scaffold for discovering new kinase inhibitors and CNS-active agents .

Late-Stage Functionalization Workflows

Because the chloromethylthio group can be displaced under mild, non-oxidative conditions, this compound is perfectly suited for late-stage diversification where harsh reagents would otherwise destroy sensitive molecular architectures [1].

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

251.9793976 g/mol

Monoisotopic Mass

251.9793976 g/mol

Heavy Atom Count

14

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